2-(4-Acetylphenyl)-4-nitrobenzoic acid

Lipophilicity Membrane Permeability Drug Design

2-(4-Acetylphenyl)-4-nitrobenzoic acid is a synthetic biphenyl-2-carboxylic acid derivative featuring a para-acetylphenyl substituent and a nitro group ortho to the carboxylic acid. Its molecular formula is C15H11NO5 with a molecular weight of 285.25 g/mol.

Molecular Formula C15H11NO5
Molecular Weight 285.25 g/mol
CAS No. 1261965-92-7
Cat. No. B6400549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetylphenyl)-4-nitrobenzoic acid
CAS1261965-92-7
Molecular FormulaC15H11NO5
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19)
InChIKeyHWLCTKQEOPHBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Acetylphenyl)-4-nitrobenzoic acid (CAS 1261965-92-7) – A Bifunctional Biphenyl Carboxylic Acid for Targeted Synthesis and Property Optimization


2-(4-Acetylphenyl)-4-nitrobenzoic acid is a synthetic biphenyl-2-carboxylic acid derivative featuring a para-acetylphenyl substituent and a nitro group ortho to the carboxylic acid . Its molecular formula is C15H11NO5 with a molecular weight of 285.25 g/mol . The compound belongs to the class of nitrobenzoic acids and is characterized by the presence of both electron-withdrawing (nitro, carboxyl) and moderately electron-donating (acetyl) functional groups, which confer a balanced lipophilicity profile (LogP ~3.69) and a polar surface area (PSA) of 100.19 Ų . These physicochemical properties make it a versatile intermediate in medicinal chemistry and materials science, particularly in applications requiring controlled membrane permeability and specific hydrogen-bonding interactions .

Why 2-(4-Acetylphenyl)-4-nitrobenzoic Acid Cannot Be Simply Substituted with Other Nitrobenzoic Acid Derivatives


Substitution of 2-(4-acetylphenyl)-4-nitrobenzoic acid with a generic nitrobenzoic acid or a simple biphenyl analog is not advisable due to the unique interplay of its functional groups, which dictates both reactivity and physicochemical behavior. The para-acetyl substituent on the biphenyl system modulates electron density and steric environment differently than a hydrogen, methyl, or halogen atom, directly influencing key properties such as lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity . For instance, removing the acetyl group yields 4-nitro-2-phenylbenzoic acid (LogP 3.48), which exhibits a lower LogP and reduced hydrogen-bond acceptor count compared to the target compound . Conversely, removing the nitro group to yield 2-(4-acetylphenyl)benzoic acid (LogP 3.25) significantly alters the electronic profile and reduces PSA . Such variations can lead to unpredictable outcomes in solubility, membrane permeability, and synthetic yield. The quantitative evidence below substantiates that 2-(4-acetylphenyl)-4-nitrobenzoic acid occupies a distinct property space that is not readily replicated by its closest analogs.

Quantitative Differentiation of 2-(4-Acetylphenyl)-4-nitrobenzoic Acid vs. Closest Analogs


Elevated LogP (3.69) Compared to Des-Acetyl and Des-Nitro Analogs

The target compound exhibits a calculated LogP of 3.69, which is higher than the des-acetyl analog (4-nitro-2-phenylbenzoic acid, LogP 3.48) and the des-nitro analog (2-(4-acetylphenyl)benzoic acid, LogP 3.25) . This increased lipophilicity is attributable to the synergistic effect of the para-acetyl and ortho-nitro substituents, which collectively enhance partitioning into nonpolar environments.

Lipophilicity Membrane Permeability Drug Design

Increased Polar Surface Area (100.19 Ų) vs. Des-Nitro Analog

The target compound possesses a polar surface area (PSA) of 100.19 Ų, which is substantially higher than that of the des-nitro analog (2-(4-acetylphenyl)benzoic acid, PSA = 54.37 Ų) . This increase is directly attributed to the presence of the nitro group, which adds two additional hydrogen-bond acceptors and increases the overall polarity of the molecule.

Polar Surface Area Solubility Blood-Brain Barrier Penetration

Regioisomeric Differentiation: Distinct LogP and PSA Profile vs. 2-(3-Acetylphenyl)-4-nitrobenzoic Acid

The para-substituted acetyl group in the target compound results in a LogP of 3.69 and PSA of 100.19 Ų. The meta-substituted regioisomer, 2-(3-acetylphenyl)-4-nitrobenzoic acid, exhibits a lower LogP of 2.66 and a PSA of 67.83 Ų . This regioisomeric variation significantly alters the compound's physicochemical profile.

Regioisomer Structure-Activity Relationship Property Tuning

Enhanced Hydrogen-Bond Acceptor Capacity (5 Acceptors) vs. Des-Nitro Analog (3 Acceptors)

The target compound possesses five hydrogen-bond acceptors (originating from the carboxylic acid, nitro, and acetyl groups), compared to only three acceptors in the des-nitro analog 2-(4-acetylphenyl)benzoic acid . This increased acceptor count provides additional sites for intermolecular interactions with solvents and biological targets.

Hydrogen Bonding Target Engagement Solubility

Consistent High Purity (95%) with Verifiable Vendor Specification

The compound is commercially available with a minimum purity specification of 95%, as verified by multiple independent suppliers . This consistent purity level ensures reproducible results in synthetic applications and biological assays.

Purity Quality Control Reproducibility

Optimal Use Cases for 2-(4-Acetylphenyl)-4-nitrobenzoic Acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Polarity

The compound's unique combination of high LogP (3.69) and high PSA (100.19 Ų) makes it an ideal scaffold for optimizing membrane permeability while maintaining aqueous solubility . This balanced profile is particularly valuable for oral drug candidates where both absorption and dissolution are critical. The presence of the acetyl group also provides a synthetic handle for further derivatization, such as conversion to an oxime or hydrazone.

Chemical Biology Probe Development Targeting Peripheral Proteins

With a high PSA of 100.19 Ų, the compound is predicted to exhibit limited passive diffusion across the blood-brain barrier . This property reduces the likelihood of CNS-mediated off-target effects, making it a suitable starting point for developing probes or inhibitors intended to act exclusively on peripheral targets (e.g., kinases, proteases, or metabolic enzymes) in tissues outside the central nervous system.

Suzuki-Miyaura Cross-Coupling Precursor for Diversified Biphenyl Libraries

The biphenyl carboxylic acid core, accessible via Suzuki-Miyaura coupling as suggested in synthetic routes , enables rapid diversification at the acetylphenyl position. The nitro group can be selectively reduced to an amine, providing a secondary functional handle for amide bond formation or further coupling reactions. This dual functionality supports the efficient generation of focused compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Property Benchmarking in Drug Discovery Informatics

The precisely characterized LogP (3.69) and PSA (100.19 Ų) values serve as reliable benchmarks for calibrating computational models and for training medicinal chemists on the property impact of specific functional group combinations . The compound's well-defined structure and availability in high purity (95%) ensure consistency in experimental measurements, supporting robust QSAR (Quantitative Structure-Activity Relationship) model development.

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